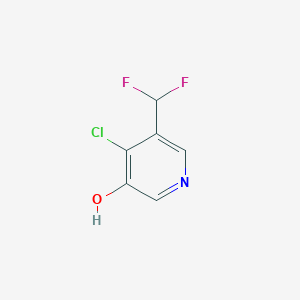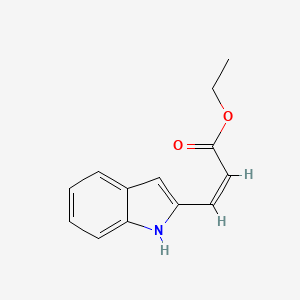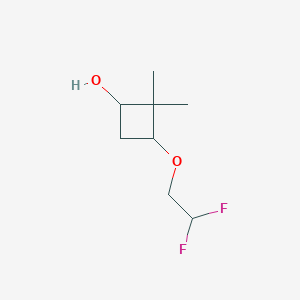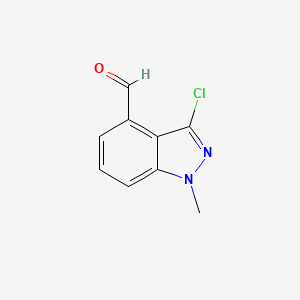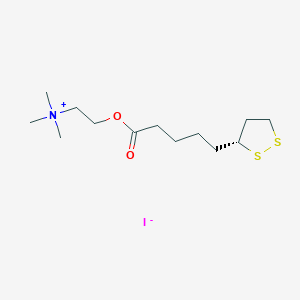
2-Fluoro-3,4-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,4-dimethoxypyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO2. This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the pyridine ring. It has a molecular weight of 157.14 g/mol and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxypyridine typically involves the fluorination of 3,4-dimethoxypyridine. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride or cesium fluoride, is used to replace a leaving group (e.g., a halide) on the pyridine ring . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile under elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3,4-dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, cesium fluoride, DMSO, acetonitrile, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-Fluoro-3,4-dimethoxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-3,4-dimethoxypyridine is primarily related to its ability to interact with biological targets through its fluorine and methoxy groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxypyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoropyridine: Lacks the methoxy groups, leading to reduced reactivity and different applications.
2-Chloromethyl-3,4-dimethoxypyridine: Contains a chloromethyl group instead of fluorine, used in different synthetic pathways.
Uniqueness: 2-Fluoro-3,4-dimethoxypyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy groups provide additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C7H8FNO2 |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
2-fluoro-3,4-dimethoxypyridine |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
Clé InChI |
FZEATTGQUHEFPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


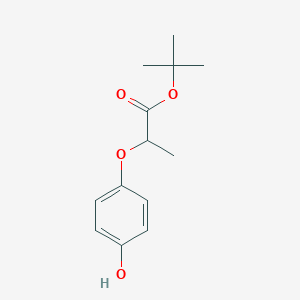

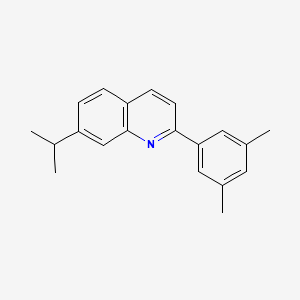
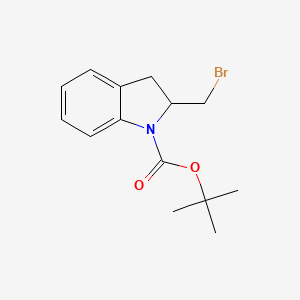
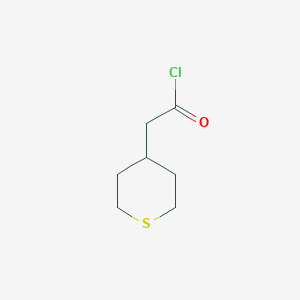
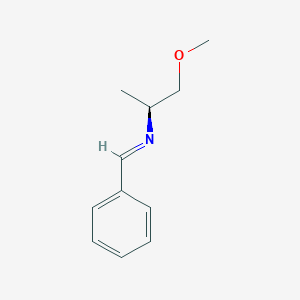

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

